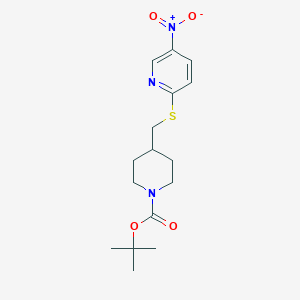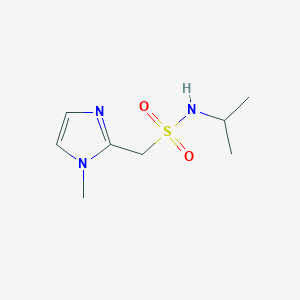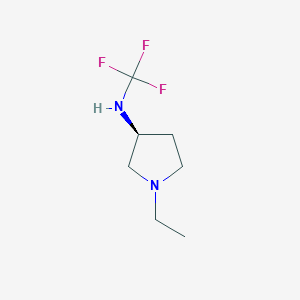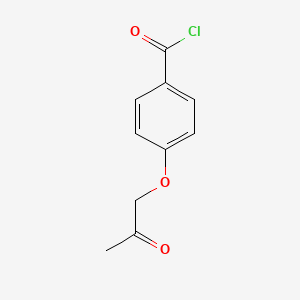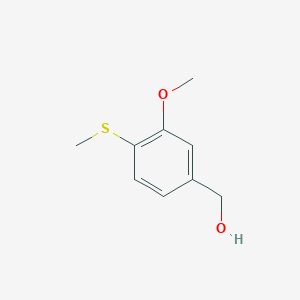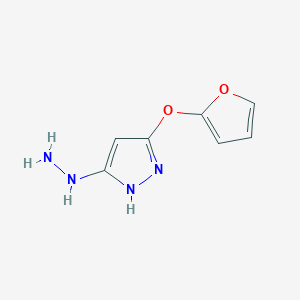
1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is an organic compound with the molecular formula C21H26O2Si . This compound is characterized by its cyclopropane ring, which is attached to a carboxaldehyde group and a silyl ether moiety. The presence of the silyl ether group makes it a valuable intermediate in organic synthesis, particularly in the protection of alcohols.
Preparation Methods
The synthesis of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde typically involves the following steps:
Formation of the Silyl Ether: The reaction begins with the protection of an alcohol using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Cyclopropanation: The protected alcohol is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagent.
Chemical Reactions Analysis
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol.
Scientific Research Applications
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create novel drug candidates.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects alcohols from unwanted reactions, allowing for selective transformations at other functional groups. The cyclopropane ring and aldehyde group can undergo various reactions, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde can be compared with other silyl-protected aldehydes and cyclopropane derivatives:
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Cyclopropanecarboxaldehyde: Lacks the silyl ether group, making it less versatile in organic synthesis.
Properties
Molecular Formula |
C21H26O2Si |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C21H26O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,16H,14-15,17H2,1-3H3 |
InChI Key |
BCJNWTCDXNUUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


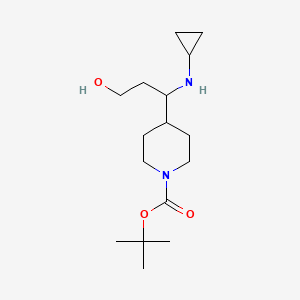
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
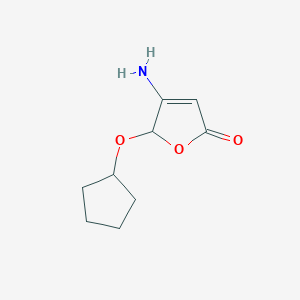
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
